molecular formula C11H11N5 B194974 N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine CAS No. 91147-43-2

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Cat. No. B194974
CAS RN: 91147-43-2
M. Wt: 213.24 g/mol
InChI Key: PVKUNRLEOHFACD-UHFFFAOYSA-N
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Description

“N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine” is a chemical compound with the molecular formula C11H11N5 and a molecular weight of 213.24 . It is an analogue of Brimonidine, a α2-Adrenoceptor agonist and antiglaucoma agent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16) . This indicates that the molecule contains a quinoxaline ring attached to an imidazole ring.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.44±0.1 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Solid Phase Synthesis : N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is involved in the synthesis of 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones through a solid phase synthesis process. This approach allows for creating compounds with diverse chemical properties, useful in various research applications (Mazurov, 2000).

  • Iodine-Mediated Synthesis : The compound is used in the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives via an iodine-mediated direct sp3 C–H amination reaction. This method is notable for its simplicity and high yields, important in medicinal chemistry and material science (Chen et al., 2020).

Electrochemical and Thermodynamic Studies

  • Electrochemical Response : Electrochemical studies of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine reveal complex redox processes, providing insights into its electrochemical properties, which are essential for applications in electrochemical sensors and batteries (Rupar et al., 2018).

Receptor Interaction Studies

  • AMPA Receptor Activity : The compound is studied for its interaction with the AMPA-type non-NMDA receptor, indicating its potential use in neurological research and drug development (Ohmori et al., 1994).

Mutagenicity Studies

  • Mutagenicity Analysis : Research involving N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine contributes to understanding its mutagenic properties, relevant in toxicology and public health (Grivas & Jägerstad, 1984).

Pharmacological Research

  • ALK5 Inhibitor Properties : The compound's role as an ALK5 inhibitor is explored, highlighting its potential in the treatment of fibrosis and certain cancers (Kim et al., 2008).

Safety And Hazards

The compound has been classified as potentially harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKUNRLEOHFACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436663
Record name N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

CAS RN

91147-43-2
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-6-QUINOXALINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K3E87REH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
A Narendra, D Deepika, MM Annapurna - Journal of Chemistry, 2012 - hindawi.com
A reverse phase LC method was developed for the determination of Brimonidine in eye drops. Chromatography was carried on an Inertsil ODS 3V column (C18) using a mixture of …
Number of citations: 17 www.hindawi.com
V Bala Aakash, N Ramalakshmi… - Russian Journal of …, 2022 - Springer
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes. It can be synthesized by adopting green chemistry principles. The …
Number of citations: 3 link.springer.com
P Patel, VC Darji, BR Patel - IJRAR, 2019 - ijrar.com
A reverse phase high performance liquid chromatographic method was developed for the simultaneous estimation of Brinzolamide and Brimonidine in Their Combined Dosage Form …
Number of citations: 3 ijrar.com
G Manoharan, M Al-Bratty - Orient. J. Chem, 2016 - pdfs.semanticscholar.org
A sensitive and fast UV spectrophotometric technique and feasible reverse phase liquid chromatographic method for the analysis of Brinzolamide and Brimonidine tartrate in ophthalmic …
Number of citations: 9 pdfs.semanticscholar.org
V Baksam, S Nimmakayala, SR Devineni… - … of Pharmaceutical and …, 2021 - Elsevier
One potential unknown impurity was detected during the analysis of stability batches of brimonidine tartrate (BMT) in the level ranging from 0.03 % to 0.06 % by high-performance liquid …
Number of citations: 1 www.sciencedirect.com
AA Elshanawane, LM Abdelaziz… - … of Chromatography & …, 2014 - researchgate.net
Brimonidine tartrate and Timolol Maleate are used in treatment of glaucoma by decreasing intra ocular pressure. A validated HPLC method was developed for the assay of them. The …
Number of citations: 27 www.researchgate.net
C Chen, M Lyte, MP Stevens, L Vulchanova… - European journal of …, 2006 - Elsevier
The sympathetic neurotransmitter norepinephrine has been found to increase mucosal adherence of enterohemorrhagic Escherichia coli O157:H7 in explants of murine cecum and …
Number of citations: 59 www.sciencedirect.com
R Sparaco, V Citi, E Magli, A Martelli… - International Journal of …, 2022 - mdpi.com
Glaucoma is a group of eye diseases consisting of optic nerve damage with corresponding loss of field vision and blindness. Hydrogen sulfide (H 2 S) is a gaseous neurotransmitter …
Number of citations: 2 www.mdpi.com
C Ingensiep, K Schaffrath, B Denecke… - Journal of …, 2021 - Wiley Online Library
Several eye diseases, for example, retinal artery occlusion, diabetic retinopathy, and glaucoma, are associated with retinal hypoxia. The lack of oxygen in the retina, especially in retinal …
Number of citations: 6 onlinelibrary.wiley.com
E Dinç, E Büker - Journal of Liquid Chromatography & Related …, 2016 - Taylor & Francis
Simultaneous quantification of brimonidine tartrate (BRI) and timolol maleate (TIM) in an eye drop formulation was performed by applying parallel factor analysis (PARAFAC) and …
Number of citations: 7 www.tandfonline.com

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